Home > Products > Screening Compounds P129549 > 5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine
5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine - 1956379-02-4

5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine

Catalog Number: EVT-2742687
CAS Number: 1956379-02-4
Molecular Formula: C6H3Br2N3
Molecular Weight: 276.919
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the class of pyrazolo[4,3-b]pyridines, which are characterized by a fused pyrazole and pyridine ring system. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Source

The synthesis of 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine can be achieved through various methodologies, often involving bromination and cyclization reactions. The compound's structural features and reactivity have been the subject of extensive research in the field of organic chemistry.

Classification

5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine is classified as a bicyclic heterocyclic aromatic compound. Its classification can be further delineated into:

  • Heterocycles: Contains nitrogen atoms in the ring structure.
  • Brominated Compounds: Contains bromine substituents which may enhance biological activity.
Synthesis Analysis

Methods

The synthesis of 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine typically involves:

  1. Bromination: The introduction of bromine atoms at specific positions on the pyrazole or pyridine ring.
  2. Cyclization: The formation of the fused ring structure through cyclization reactions involving starting materials like 2-chloro-3-nitropyridines.

A notable method involves the use of 2-chloro-3-nitropyridines as starting materials, where nucleophilic substitution reactions are employed to form the pyrazolo[4,3-b]pyridine framework. This method has been shown to yield high purity products with good efficiency through one-pot procedures that combine multiple reaction steps .

Technical Details

The synthesis often employs reagents such as potassium hydroxide and various nucleophiles to facilitate the necessary transformations. For example, nucleophilic substitution reactions can be carried out under mild conditions to minimize side reactions and maximize yield .

Molecular Structure Analysis

Structure

5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine features a bicyclic structure composed of a pyrazole ring fused to a pyridine ring. The presence of bromine substituents at the 5 and 7 positions significantly influences its chemical properties and reactivity.

Data

  • Molecular Formula: C7H4Br2N4
  • Molecular Weight: 299.94 g/mol
  • Structural Representation:
    Structure C7H4Br2N4\text{Structure }\quad \text{C}_7\text{H}_4\text{Br}_2\text{N}_4
Chemical Reactions Analysis

Reactions

5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine can participate in various chemical reactions:

  • Nucleophilic Substitution: The bromine atoms can be replaced by other nucleophiles.
  • Electrophilic Aromatic Substitution: The compound can undergo electrophilic attacks at the aromatic positions.

Technical Details

For instance, in nucleophilic substitution reactions, compounds such as amines or thiols can replace bromine atoms under basic conditions. The choice of solvent and temperature can significantly affect reaction rates and yields .

Mechanism of Action

Process

The mechanism of action for compounds like 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine often involves:

  1. Binding to Biological Targets: The compound may interact with specific enzymes or receptors in biological systems.
  2. Modulation of Biological Pathways: This interaction can lead to alterations in signaling pathways that affect cellular functions.

Data

Research indicates that derivatives of pyrazolo[4,3-b]pyridines exhibit various pharmacological activities including anti-inflammatory and anticancer effects. Understanding the precise mechanism requires further studies on target identification and pathway analysis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid with varying colors depending on purity.
  • Melting Point: Specific melting points may vary based on substituents but are generally within a defined range for pyrazolo compounds.

Chemical Properties

  • Solubility: Soluble in polar organic solvents such as dimethyl sulfoxide.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme temperatures or acidic conditions.

Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize these properties and confirm structural integrity .

Applications

5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine has several scientific uses:

  • Medicinal Chemistry: Explored for its potential therapeutic effects in treating various diseases including cancer and inflammation.
  • Chemical Research: Used as a building block in synthesizing more complex organic molecules due to its reactive bromine substituents.

The ongoing research into this compound highlights its significance in drug discovery and development processes within pharmaceutical sciences .

Synthetic Methodologies and Regioselective Functionalization

Regioselective Bromination Strategies for Pyrazolo[4,3-b]pyridine Scaffolds

Regioselective halogenation of the pyrazolo[4,3-b]pyridine nucleus demands meticulous control of electronic and steric parameters. The fused heterocyclic system exhibits inherent positional reactivity differences, with electrophilic aromatic substitution (SEAr) favoring electron-rich positions. Computational analyses indicate C5 and C7 positions possess higher electron density compared to C3 and C6, rationalizing preferential bromination at these sites under mild conditions .

Traditional molecular bromine (Br₂) in chlorinated solvents achieves moderate C5/C7 dibromination but suffers from poor regiocontrol and overbromination side products. Contemporary protocols employ bromine surrogates like N-bromosuccinimide (NBS) under rigorously anhydrous conditions, enhancing selectivity through controlled reagent delivery. Solvent polarity significantly modulates regioselectivity: polar aprotic solvents (DMF, acetonitrile) favor C5-monobromination, while non-polar media (dichloromethane, chloroform) promote dibromination [6]. Catalyst-mediated approaches utilizing Lewis acids (FeCl₃, AlCl₃) or iodine further improve efficiency by activating NBS toward selective electrophilic attack.

Table 1: Comparative Bromination Conditions for Pyrazolo[4,3-b]pyridine

Brominating AgentSolventCatalystTemperature (°C)Major Product(s)Yield (%)
Br₂CHCl₃None255,7-Dibromo45
NBSDCMNone0→257-Bromo68
NBSDMFFeCl₃255-Bromo72
NBSChlorobenzeneI₂805,7-Dibromo91

Direct dibromination proves challenging for electron-deficient derivatives. Directed ortho-metalation (DoM) strategies circumvent this limitation: pre-installed directing groups (DGs) like pyrimidine or dimethylaminomethyl at N1 or C3 enable lithiation-bromination sequences, achieving >95% regioselectivity at C5/C7. Subsequent DG removal yields the pristine 5,7-dibromo scaffold [9].

Cross-Coupling Reactions for Carbon-Hydrogen Activation at Positions 5 and 7

The 5,7-dibromo motif serves as a versatile linchpin for transition metal-catalyzed cross-couplings, exploiting significant differences in C-Br bond dissociation energies between positions. Experimental and theoretical studies confirm C7-Br exhibits higher reactivity than C5-Br in oxidative addition due to reduced steric encumbrance and electronic effects imparted by the pyrazole nitrogen [6] [8]. This differential enables sequential functionalization—a critical advantage for accessing unsymmetrical derivatives.

Palladium-catalyzed Suzuki-Miyaura couplings demonstrate exceptional efficacy with aryl/heteroarylboronic acids. Optimized conditions employ Pd(PPh₃)₄ or XPhos-Pd-G3 precatalysts with aqueous K₂CO₃ base in toluene/ethanol mixtures at 80°C, achieving >90% conversion at C7 within 2 hours. Subsequent C5 coupling requires elevated temperatures (110–120°C) and more active catalysts (e.g., SPhos-Pd) [9]. Sonogashira alkynylation exhibits analogous regioselectivity, while Stille reactions with tributyltin reagents permit carbonylative coupling variants for installing ketone functionalities.

Table 2: Sequential Cross-Coupling Efficiency at C5 vs. C7

Reaction TypeCatalyst SystemC7 Conversion (%)C5 Conversion (%)Conditions
Suzuki (Aryl)Pd(PPh₃)₄, K₂CO₃98<5Toluene/EtOH/H₂O, 80°C, 2h
Suzuki (Heteroaryl)XPhos Pd G3, K₃PO₄958Dioxane, 85°C, 3h
Sonogashira (Phenylacetylene)PdCl₂(PPh₃)₂/CuI, Et₃N9912THF, 60°C, 4h
Buchwald-Hartwig (Morpholine)Pd₂(dba)₃/XantPhos, Cs₂CO₃96 (C7 only)-Toluene, 100°C, 12h

Carbon-hydrogen activation bypasses prehalogenation but requires specialized directing groups. Pyridine-type nitrogen atoms facilitate palladium-catalyzed C-H arylation at C7 using Pd(OAc)₂ with oxidants (Ag₂CO₃, Cu(OAc)₂) under aerobic conditions. In situ bromination then installs bromide at C5, yielding differentially functionalized intermediates crucial for kinase inhibitor synthesis [9].

Role of Preformed Pyrazole Intermediates in Scaffold Assembly

Retrosynthetic disconnection at the pyrazole-pyridine bond reveals prefunctionalized pyrazole building blocks as strategic synthons. This approach circumvents late-stage regioselectivity challenges associated with direct C-H functionalization. Commercial 4-amino-3-bromopyrazoles serve as optimal precursors, where the amino group directs metalation or participates in cyclocondensation [1] [10].

Key methodologies include:

  • Gould-Jacobs Cyclization: Ethyl (E)-2-((4-amino-3-bromo-1H-pyrazol-5-yl)cyanomethoxyl)acrylate derivatives undergo thermal cyclization in diphenyl ether at 250°C, furnishing 5-bromopyrazolo[4,3-b]pyridine-6-carboxylates. Subsequent NBS bromination at C7 completes the dibrominated core [10].
  • Condensation-Ring Closure: 4-Nitrosoantipyrine (4-nitroso-1,2-dihydro-2,3-dimethyl-1-phenylpyrazol-5-one) condenses with arylidenemalononitriles under piperidine catalysis in ethanol. Subsequent heterocyclization affords 6-aryl-1-methyl-3-oxo-5-cyano-1H-pyrazolo[4,3-b]pyridines, which undergo regioselective bromination at C5/C7 via bromine/FeCl₃ [10].
  • SNAr-Reductive Cyclization: 2-Chloro-3-nitropyridines undergo nucleophilic aromatic substitution (SNAr) with ethyl acetoacetate anions, followed by Japp-Klingemann reaction with arenediazonium tosylates. Tandem deacylation-cyclization yields 1-arylpyrazolo[4,3-b]pyridines, with bromination occurring before or after scaffold formation depending on substituent tolerance [1].

The pyrazole-first strategy permits early-stage introduction of sterically demanding groups at N1 that would hinder direct functionalization post-annulation. Additionally, bromine atoms can be incorporated into the pyrazole ring prior to bicyclization, ensuring precise regiochemical placement incompatible with electrophilic bromination of the fused system.

Tandem Halogenation-Dehalogenation Approaches for Substituent Diversification

Temporary halogenation enables site-selective functionalization at otherwise inaccessible positions. This strategy employs halogen atoms as:

  • Directing groups for ortho-metalation
  • Steric blocking units during electrophilic substitution
  • Transient protecting groups removable after functionalization

Notably, 3,5,7-tribromo-1H-pyrazolo[4,3-b]pyridine undergoes selective Pd-catalyzed dehalogenation at C3 using formate salts (HCOONa, HCO₂NH₄) with Pd/C catalyst in DMF at 120°C, preserving C5/C7 bromines. The resulting 5,7-dibromo derivative serves as a cross-coupling partner where the C3 position undergoes electrophilic substitution (e.g., nitration, sulfonation) before C5/C7 coupling [6] [8]. Complementary zinc-mediated reductive debromination selectively removes bromine from electron-rich positions under kinetic control.

Halogen dance rearrangements offer another diversification pathway. Treatment of 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine with lithium diisopropylamide (LDA) at −78°C initiates bromine migration from C5 to C4, forming 4,7-dibromo isomers after electrophilic quench. Subsequent Suzuki coupling at C7 followed by Stille coupling at C4 yields compounds inaccessible through direct functionalization [8]. These processes highlight the synthetic utility of halogen atoms beyond traditional cross-coupling, enabling intricate substitution patterns critical for structure-activity relationship (SAR) exploration in medicinal chemistry.

Microwave-Assisted and Flow Chemistry Innovations in Synthesis

Conventional thermal methods for synthesizing and functionalizing 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine often suffer from prolonged reaction times (12–48 hours) and thermal decomposition, limiting scalability. Microwave irradiation dramatically accelerates key transformations:

  • Cyclocondensation: Annulation of pyrazole derivatives with α-haloketones completes within 10–20 minutes under microwave irradiation (150–200°C, sealed vessel) versus 12–24 hours conventionally, suppressing decarboxylation side reactions [10].
  • Bromination: NBS-mediated dibromination achieves >95% conversion in 5 minutes at 100°C under microwave, compared to 4–8 hours at 25°C, minimizing polybrominated byproducts [6].
  • Cross-Coupling: Suzuki-Miyaura reactions finish within 15–30 minutes at 120–150°C with excellent yields (>95%), enabling rapid library synthesis of 5,7-diarylated derivatives for biological screening [9].

Continuous flow chemistry provides complementary advantages for hazardous and exothermic transformations:

  • Diazotization-Bromination: In situ generation of bromine from HBr/NaNO₂ in flow reactors achieves safe, scalable preparation of 5,7-dibromo derivatives from amino precursors, avoiding accumulation of explosive intermediates [1].
  • Metal-Halogen Exchange: Controlled lithiation at C7 using n-BuLi in tetrahydrofuran at −30°C in microfluidic reactors enables electrophilic quenching (e.g., DMF for formylation, CO₂ for carboxylation) with <5% protodebromination byproducts—significantly lower than batch processes [8].
  • Photobromination: Gas-liquid thin-film microreactors with blue LED irradiation (450 nm) and catalytic Br₂ achieve selective monobromination at C7 using HBr/H₂O₂ as bromine source, enhancing atom economy and minimizing waste [6].

Hybrid approaches integrating microwave preheating with flow processing further optimize energy efficiency and throughput. These technologies collectively address traditional bottlenecks in halogenated heterocycle synthesis, enabling sustainable production of 5,7-dibromo-1H-pyrazolo[4,3-b]pyridine building blocks for drug discovery.

Properties

CAS Number

1956379-02-4

Product Name

5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine

IUPAC Name

5,7-dibromo-1H-pyrazolo[4,3-b]pyridine

Molecular Formula

C6H3Br2N3

Molecular Weight

276.919

InChI

InChI=1S/C6H3Br2N3/c7-3-1-5(8)10-4-2-9-11-6(3)4/h1-2H,(H,9,11)

InChI Key

PBUSADIXYHJUTB-UHFFFAOYSA-N

SMILES

C1=C(C2=C(C=NN2)N=C1Br)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.